2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with an appropriate alkylating agent, such as 2-bromo-2-methylpropane, in the presence of a base like potassium carbonate. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Catalysts and automated systems are employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various alkylated or acylated derivatives.
Scientific Research Applications
2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the biological context. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxamide
- This compound-3-amine
Uniqueness
Compared to similar compounds, this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropyl group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(2-methylpropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H17N3/c1-8(2)6-9-7-10-11-4-3-5-13(10)12-9/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
RQOXGOCUCQPJHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN2CCCNC2=C1 |
Origin of Product |
United States |
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